2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
Overview
Description
The compound "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their synthesis, which can be relevant to understanding the broader class of compounds that "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate" belongs to. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives can involve several steps, including palladium-catalyzed cross-coupling reactions and ring-forming reactions . For example, the synthesis of 2,6-di(quinolin-8-yl)pyridines was achieved through such methods, which could be analogous to the synthesis of the compound . Additionally, the synthesis of pyrrolo[3,2-f]quinoline cytotoxins from 2-methoxy-4-nitroaniline involves a multi-step process that includes a Skraup synthesis of the quinoline intermediate . These methods could potentially be adapted for the synthesis of "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate".
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using techniques such as X-ray crystallography and NMR spectroscopy . The X-ray crystal structures provide detailed information about the arrangement of atoms within the molecule, while NMR shifts can give insights into the electronic environment of the protons in the molecule . These techniques could be used to analyze the molecular structure of "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate".
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including coordination with metal cations to form complexes . The study of N,N-Di(pyridin-2-yl)quinolin-6-amine showed its ability to form complexes with several metal ions, which was analyzed using fluorescence and UV-vis spectroscopy . This suggests that "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate" may also have the potential to engage in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents and structure. For instance, the stability of metal complexes with quinoline ligands can be significant, as seen with cobalt complexes of pyrrolo[3,2-f]quinoline, which showed substantial hypoxic cell selectivity . The catalyst-free synthesis of substituted carbamates from hetaryl ureas and alcohols indicates that quinoline derivatives can be modified to enhance their properties, such as increasing yield or introducing various functional groups . These findings could inform the analysis of the physical and chemical properties of "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate".
Scientific Research Applications
Antiplasmodial and Antifungal Activity
Research has shown that compounds related to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate exhibit moderate micromolar potency against malaria-causing Plasmodium falciparum and antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).
Anticancer Properties
Compounds similar to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate have been found to demonstrate potent cytotoxic activity against cancer cell lines, indicating potential as antitumor agents (Huang et al., 2013).
Chemical Synthesis and Conjugation
Efficient synthesis of heterobifunctional coupling agents, closely related to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate, has been developed for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).
Development of Radiotracers
Some quinolines, akin to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate, have been used to develop new classes of radiotracers for imaging GABAA receptors, aiding in the study of neurological conditions (Moran et al., 2012).
Antibacterial and Antimicrobial Applications
Research on compounds structurally related to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate has revealed good antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli (Ashok et al., 2014).
Antitubercular Agents
Derivatives of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate have been found effective as antitubercular agents against Mycobacterium tuberculosis (Kantevari et al., 2011).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZYZMEBMKKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate | |
CAS RN |
148757-94-2 | |
Record name | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148757-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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